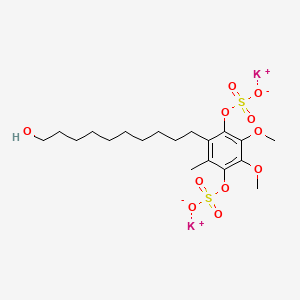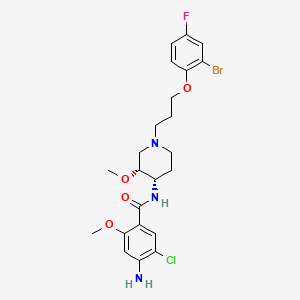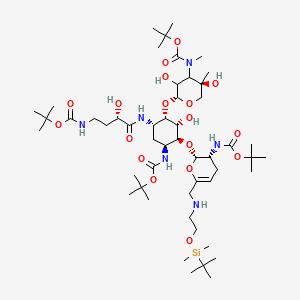
methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the reaction of methyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of ammonia (25%) and other solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction may produce difluorocyclohexyl alcohols.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems, including its effects on cellular processes.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and difluorocyclohexyl-containing molecules. Examples include:
- Methyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate
- Ethyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate
Uniqueness
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H18ClF2NO2 |
|---|---|
Peso molecular |
257.70 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
FPDUMVCAOUQLJR-DDWIOCJRSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1CCC(CC1)(F)F)N.Cl |
SMILES canónico |
COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)

![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
amine](/img/structure/B13449324.png)




![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
